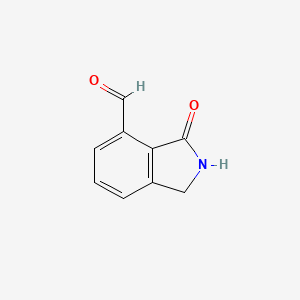

3-Oxoisoindoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,5H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZIMWDWXWFSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696043 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-08-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Oxoisoindoline-4-carbaldehyde CAS number 771-08-4

An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde (CAS 771-08-4): A Privileged Scaffold for Modern Drug Discovery

Introduction

3-Oxoisoindoline-4-carbaldehyde, identified by CAS Number 771-08-4, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its structure uniquely combines a bicyclic isoindolinone lactam core with a reactive aromatic aldehyde. This arrangement provides medicinal chemists with two orthogonal chemical handles for molecular elaboration, making it an invaluable scaffold for constructing complex, biologically active molecules. The isoindolinone core is a "privileged structure," frequently found in FDA-approved drugs and clinical candidates, while the aldehyde group serves as a versatile anchor for a wide array of chemical transformations. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of 3-Oxoisoindoline-4-carbaldehyde is essential for its effective use in synthesis and process development. The compound is typically a solid at room temperature with a high melting point, reflecting the planar and polar nature of the isoindolinone ring system which facilitates strong intermolecular interactions.

| Property | Value | Reference |

| CAS Number | 771-08-4 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4] |

| Molecular Weight | 161.16 g/mol | [1][2][4] |

| IUPAC Name | 3-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | [5] |

| Synonyms | 3-oxo-1,3-dihydro-isoindole-4-carbaldehyde | [3][4] |

| Melting Point | 211-215 °C | [4] |

| Boiling Point | 489.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.53 ± 0.20 (Predicted, for N-H proton) | [4] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][4] |

Synthesis Methodology: A Mechanistic Perspective

The synthesis of substituted isoindolinones often involves the cyclization of appropriately functionalized benzene derivatives. A common and logical strategy for preparing 3-Oxoisoindoline-4-carbaldehyde involves a multi-step sequence starting from a readily available nitro-substituted benzoic acid derivative. The causality behind this choice lies in the ability of the nitro group to be reduced to an amine, which can then act as an internal nucleophile for lactam formation.

A plausible and illustrative synthetic pathway is outlined below. This process is designed to be self-validating, with checkpoints for reaction monitoring and purification to ensure high purity of the final product.

Detailed Experimental Protocol (Illustrative)

This protocol describes the key reductive cyclization and functional group manipulation steps.

Objective: To synthesize 3-Oxoisoindoline-4-carbaldehyde from a suitable precursor like methyl 2-(aminomethyl)-3-nitrobenzoate.

Step 1: Reductive Cyclization to form the Lactam Ring

-

Setup: In a hydrogenation vessel, dissolve the starting nitro-ester (e.g., methyl 2-(aminomethyl)-3-nitrobenzoate) in a suitable solvent like methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The choice of a heterogeneous catalyst like Pd/C is crucial for its high activity and ease of removal via filtration.

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi. The reaction is typically stirred at room temperature.

-

Mechanism & Causality: The Pd/C catalyst facilitates the reduction of the nitro group to an amine. The newly formed amine then acts as a nucleophile, attacking the proximal ester carbonyl in an intramolecular fashion to form the thermodynamically stable five-membered lactam ring, eliminating methanol. This one-pot reductive cyclization is highly efficient.[6]

-

Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-3-oxoisoindoline.

Step 2: Reduction of the Aryl Nitro Group

-

Reaction: Suspend the crude 4-nitro-3-oxoisoindoline in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux.

-

Rationale: The Fe/NH₄Cl system is a classic, cost-effective method for the selective reduction of an aromatic nitro group to an amine in the presence of other reducible functionalities like the lactam carbonyl.

-

Workup: After cooling, filter the reaction mixture and concentrate the solvent. The resulting 4-amino-3-oxoisoindoline can be purified by recrystallization.

Step 3: Conversion of Amine to Aldehyde (Sandmeyer-type sequence)

-

Diazotization: Dissolve the 4-amino-3-oxoisoindoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Formylation: In a separate flask, prepare the formylating reagent. This can be achieved through various methods, such as the Gattermann reaction. The diazonium salt solution is then added to this reagent to replace the diazo group with a formyl (-CHO) group.

-

Purification: The final product, 3-Oxoisoindoline-4-carbaldehyde, is isolated via extraction and purified by column chromatography or recrystallization to yield a high-purity solid.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-Oxoisoindoline-4-carbaldehyde stems from the distinct reactivity of its aldehyde and lactam functional groups. This dual reactivity allows for selective and sequential modifications, enabling the construction of diverse chemical libraries.

-

Reactions at the Aldehyde Group: The formyl group is an electrophilic center that readily participates in a host of classical transformations.

-

Oxidation: Can be easily oxidized to the corresponding 4-carboxamide or 4-carboxylic acid derivative, providing access to another important class of intermediates.[7][8]

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) efficiently forms C-N bonds, allowing for the introduction of diverse amine-containing side chains.[9]

-

Condensation Reactions: It serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Henry reactions to form alkenes and nitroalcohols, respectively. It also undergoes condensation with active methylene compounds and hydrazines to form various heterocyclic systems.[10][11]

-

Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 4-(hydroxymethyl)isoindolinone.

-

-

Reactions at the Lactam Nitrogen: The N-H proton of the lactam is weakly acidic (predicted pKa ≈ 13.5) and can be removed by a suitable base (e.g., NaH, K₂CO₃).[4]

-

N-Alkylation/N-Arylation: The resulting anion is a potent nucleophile that can be alkylated with alkyl halides or undergo more complex cross-coupling reactions like Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents. This modification is critical for tuning the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates.

-

Applications in Medicinal Chemistry & Drug Discovery

The 3-oxoisoindoline scaffold is a validated pharmacophore in modern drug discovery. Its rigid, planar structure serves as an excellent platform for orienting functional groups for optimal interaction with biological targets.

Case Study: PARP Inhibitors

A prominent example of the utility of this core structure is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[7] PARP is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.

In a study by Gandhi et al., a series of potent PARP inhibitors were designed based on a 3-oxoisoindoline-4-carboxamide core.[7] The 3-Oxoisoindoline-4-carbaldehyde is the direct precursor to this carboxamide. The design rationale was based on conformational restriction, where the lactam carbonyl and the C4-substituent form a seven-membered intramolecular hydrogen bond. This pre-organizes the molecule into a planar conformation ideal for binding to the PARP active site.[7] X-ray crystallography confirmed this intramolecular hydrogen bond and highlighted an additional key interaction between a substituent on the lactam nitrogen and the protein backbone.[7] This work authoritatively demonstrates how the 3-oxoisoindoline core, functionalized at the C4 and N2 positions, serves as a powerful scaffold for designing potent and selective enzyme inhibitors.

Safety, Handling, and Storage

As a research chemical, 3-Oxoisoindoline-4-carbaldehyde requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The corresponding GHS pictogram is GHS07 (Exclamation mark).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[12][13]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Take precautionary measures against static discharge.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[2][12] Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

3-Oxoisoindoline-4-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust physicochemical properties, well-defined reactivity, and proven relevance as a pharmacophore in high-value targets like PARP underscore its importance. The ability to selectively functionalize both the aldehyde and the lactam nitrogen provides a clear and efficient pathway to generate vast chemical diversity. For researchers in drug discovery, mastering the chemistry of this building block opens the door to developing next-generation therapeutics with precisely engineered properties for enhanced efficacy and safety.

References

-

Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

PubChem. (n.d.). 3-(1-Oxoisoindolin-4-yl)benzaldehyde. Retrieved from PubChem. [Link]

-

Chemical Problems. (n.d.). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. Retrieved from Chemical Problems. [Link]

-

MDPI. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Retrieved from MDPI. [Link]

- Google Patents. (n.d.). WO2009071524A2 - Indolinone derivatives and process for their manufacture.

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from University of South Alabama website. [Link]

-

Salters. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from Salters website. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from Wikipedia. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from Asian Journal of Pharmaceutical and Clinical Research. [Link]

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

ResearchGate. (n.d.). Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. Retrieved from ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from Organic Chemistry Portal. [Link]

Sources

- 1. 771-08-4 | 3-Oxoisoindoline-4-carbaldehyde - Moldb [moldb.com]

- 2. 771-08-4|3-Oxoisoindoline-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 771-08-4 CAS Manufactory [chemicalbook.com]

- 4. 3-OXO-1,3-DIHYDRO-ISOINDOLE-4-CARBALDEHYDE | 771-08-4 [chemicalbook.com]

- 5. 3-Oxoisoindoline-4-carbaldehyde|CAS 771-08-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 7. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. chemprob.org [chemprob.org]

- 11. asianpubs.org [asianpubs.org]

- 12. aksci.com [aksci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde: Structure, Synthesis, and Application

Introduction

3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1] Structurally, it belongs to the isoindolinone class, a scaffold that forms the core of numerous biologically active compounds. Its unique arrangement, featuring a fused bicyclic system with a reactive aldehyde functional group, makes it a versatile precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthetic pathways, and its pivotal role as a pharmacophore, particularly demonstrated by its derivatives' function as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2]

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 3-Oxoisoindoline-4-carbaldehyde is defined by a benzene ring fused to a five-membered γ-lactam ring. This forms the rigid isoindolinone core. The key functional groups that dictate its chemical behavior are:

-

The Lactam: A cyclic amide integrated into the five-membered ring. The presence of the N-H proton and the carbonyl group allows for hydrogen bonding and provides sites for chemical modification.

-

The Aromatic Ring: Provides a planar, electron-rich system that influences the molecule's overall conformation and electronic properties.

-

The Carbaldehyde Group: A formyl group (-CHO) positioned at the 4th carbon of the isoindoline core. This is a highly reactive site, enabling a wide range of chemical transformations.

The molecule's connectivity is precisely described by its SMILES notation: O=CC1=CC=CC(CN2)=C1C2=O.[3] X-ray crystallography studies on closely related 3-oxoisoindoline-4-carboxamide derivatives have revealed that the core structure is largely planar. This planarity is often stabilized by an intramolecular hydrogen bond, a feature that is critical for its application in drug design, as it pre-organizes the molecule for optimal binding to target proteins.[2]

Physicochemical Data

The fundamental properties of 3-Oxoisoindoline-4-carbaldehyde are summarized below. These values are crucial for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 771-08-4 | [1][4] |

| Molecular Formula | C₉H₇NO₂ | [1][3] |

| Molecular Weight | 161.16 g/mol | [1][4] |

| Melting Point | 211-215 °C | [4] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 489.0 ± 45.0 °C | [4] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.53 ± 0.20 | [4] |

Part 2: Spectroscopic Characterization Profile

Confirmation of the molecular structure of 3-Oxoisoindoline-4-carbaldehyde relies on a combination of spectroscopic techniques. While specific experimental spectra are proprietary, the expected profile can be accurately predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The most downfield signal would be the aldehyde proton (H-C=O), appearing as a singlet around δ 9.5-10.5 ppm . The three protons on the aromatic ring would appear as a complex multiplet system between δ 7.5-8.5 ppm . The methylene protons (-CH₂-) of the lactam ring are expected to produce a singlet around δ 4.0-5.0 ppm . Finally, the lactam N-H proton would be a broad singlet with a variable chemical shift, typically between δ 8.0-9.0 ppm , which would be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would be characterized by two carbonyl signals: the aldehyde carbonyl at δ ~190 ppm and the lactam carbonyl at δ ~165-170 ppm . The aromatic carbons would resonate in the δ 120-150 ppm region, while the methylene carbon would appear further upfield at δ ~45-55 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups through their characteristic vibrational frequencies.

-

N-H Stretch: A moderate to sharp band around 3200 cm⁻¹ corresponding to the lactam N-H group.

-

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aldehyde C-H stretch would produce two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ .

-

Carbonyl (C=O) Stretches: Two strong, distinct absorption bands are expected. The lactam carbonyl typically absorbs around 1680-1700 cm⁻¹ , while the conjugated aldehyde carbonyl appears at a slightly higher frequency, around 1700-1720 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry, the compound would exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight, 161.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₇NO₂. Common fragmentation patterns would likely involve the loss of carbon monoxide (CO, 28 Da) or the formyl radical (CHO, 29 Da).

Part 3: Synthesis and Chemical Reactivity

Synthetic Workflow

The synthesis of 3-Oxoisoindoline-4-carbaldehyde can be approached through several established routes for isoindolinone synthesis. A common and effective strategy involves the cyclization of an appropriately substituted benzene derivative. The following workflow outlines a plausible and efficient synthetic pathway.

Caption: Plausible synthetic route to 3-Oxoisoindoline-4-carbaldehyde.

Illustrative Experimental Protocol: Synthesis from 4-Amino-3-oxoisoindoline

This protocol describes the final step of the synthesis, converting the amino precursor to the target aldehyde.

Reagents and Materials:

-

4-Amino-3-oxoisoindoline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Formaldehyde solution (37%)

-

Copper(II) sulfate (CuSO₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: A solution of 4-Amino-3-oxoisoindoline (1.0 eq) in 6M HCl is prepared in a three-neck flask and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Formylation: In a separate flask, a solution of formaldehyde (5.0 eq) and copper(II) sulfate (0.2 eq) in water is prepared and heated to 60 °C.

-

Reaction: The cold diazonium salt solution is added slowly to the heated formaldehyde solution. Vigorous nitrogen gas evolution is observed. The reaction mixture is stirred at 60 °C for 1-2 hours until gas evolution ceases.

-

Work-up: The mixture is cooled to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with water, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Oxoisoindoline-4-carbaldehyde.

Core Reactivity

The chemical utility of 3-Oxoisoindoline-4-carbaldehyde stems from the distinct reactivity of its functional groups, enabling its use as a versatile scaffold.

Caption: Key reaction pathways for 3-Oxoisoindoline-4-carbaldehyde.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can be readily oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.[5]

-

Lactam N-H: The nitrogen proton is weakly acidic and can be deprotonated by a suitable base. The resulting anion can then be alkylated or arylated , a crucial step for building diversity in drug discovery programs.[2][6]

Part 4: Significance in Drug Discovery - The PARP Inhibitor Paradigm

The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry. Its rigid, planar nature makes it an excellent platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

A compelling example is the development of 3-oxoisoindoline-4-carboxamides (derived from the oxidation of the title compound's aldehyde) as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1), an enzyme critical for DNA repair and a validated target in oncology.[2]

The efficacy of this scaffold is attributed to several key features:

-

Conformational Restriction: The fused ring system locks the molecule into a defined shape.

-

Intramolecular Hydrogen Bonding: An X-ray co-crystal structure of an inhibitor bound to PARP-1 revealed a seven-membered intramolecular hydrogen bond between the carboxamide N-H and the lactam carbonyl oxygen.[2] This interaction planarizes the core and pre-organizes the pharmacophore for optimal binding to the enzyme's nicotinamide binding pocket.

-

Vector for Diversity: The lactam nitrogen serves as an attachment point for various substituents, which can be tailored to interact with specific residues in the enzyme active site, such as Gly-888, thereby enhancing potency and selectivity.[2]

Caption: Key interactions of the 3-oxoisoindoline pharmacophore with PARP-1.

Conclusion

3-Oxoisoindoline-4-carbaldehyde is more than a simple heterocyclic compound; it is a highly valuable and versatile platform for chemical synthesis. Its well-defined molecular structure, characterized by a rigid isoindolinone core and a reactive aldehyde group, provides chemists with a powerful tool for constructing complex molecules. The proven success of its derivatives in targeting critical enzymes like PARP underscores its importance in modern drug discovery and highlights the vast potential that remains to be explored from this elegant molecular scaffold.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 18, 2026, from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved January 18, 2026, from [Link]

-

Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 3-(1-Oxoisoindolin-4-yl)benzaldehyde. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Retrieved January 18, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Phthalimides: developments in synthesis and functionalization. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A Facile Synthesis of Phthalimides from o-Phthalaldehyde and Amines via Tandem Cyclocondensation and α-C-H Oxidation by Electrochemical Oxygen Reduction Reaction. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 18, 2026, from [Link]

Sources

- 1. 771-08-4 | 3-Oxoisoindoline-4-carbaldehyde - Moldb [moldb.com]

- 2. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 771-08-4|3-Oxoisoindoline-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 3-OXO-1,3-DIHYDRO-ISOINDOLE-4-CARBALDEHYDE | 771-08-4 [chemicalbook.com]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. Phthalimides [organic-chemistry.org]

An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde: From Obscurity to a Cornerstone of Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoisoindoline-4-carbaldehyde, a seemingly simple heterocyclic building block, has emerged from relative obscurity to become a critical component in the synthesis of complex, high-value pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important intermediate. While a definitive "discovery" paper remains elusive, its history is intrinsically linked to the broader development of isoindolinone chemistry and its eventual application in cutting-edge drug design, most notably as the core scaffold for potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will detail the synthetic strategies for the isoindolinone core, plausible routes to 3-Oxoisoindoline-4-carbaldehyde, and its pivotal role in the synthesis of targeted therapeutics.

Introduction: The Rise of the Isoindolinone Scaffold

The isoindolinone structural motif, a bicyclic system containing a fused benzene and γ-lactam ring, has been a subject of interest for synthetic and medicinal chemists for decades.[1] This scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities. The inherent rigidity and defined spatial orientation of substituents on the isoindolinone core make it an attractive scaffold for the design of enzyme inhibitors and other targeted therapeutics.

While the broader class of isoindolinones has a rich history, the specific story of 3-Oxoisoindoline-4-carbaldehyde is one of an enabling intermediate rather than a standalone discovery. Its significance lies not in its own biological activity, but in its utility as a versatile building block for constructing more complex and potent molecules. The journey to understanding its importance begins with an exploration of the synthetic methodologies developed for the parent isoindolinone ring system.

The Synthetic Landscape of Isoindolinones: A Foundation for Discovery

The construction of the isoindolinone core has been approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, scalability, and substituent compatibility. These methods laid the groundwork for the eventual synthesis of functionalized derivatives like 3-Oxoisoindoline-4-carbaldehyde.

Classical and Modern Synthetic Approaches

Historically, isoindolinones were often prepared through multi-step sequences. However, the demand for efficient and diverse synthetic routes in drug discovery has spurred the development of more sophisticated methods. Modern approaches frequently employ transition metal-catalyzed reactions to construct the isoindolinone skeleton with high precision and in good yields. These include:

-

Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in the synthesis of isoindolinones, enabling various C-C and C-N bond formations.

-

Reductive C-N Coupling and Intramolecular Amidation: The reaction of 2-carboxybenzaldehydes with amines, followed by intramolecular cyclization, provides a direct route to N-substituted isoindolinones.[2]

-

C-H Functionalization: The direct functionalization of C-H bonds on aromatic precursors offers an atom-economical and efficient strategy for isoindolinone synthesis.

These advancements in synthetic methodology have made a wide array of substituted isoindolinones, including the precursors to 3-Oxoisoindoline-4-carbaldehyde, readily accessible to researchers.

Diagram: General Synthetic Strategies for Isoindolinones

Caption: Key synthetic pathways to the isoindolinone core.

The Emergence of 3-Oxoisoindoline-4-carbaldehyde as a Key Intermediate

While the exact first synthesis of 3-Oxoisoindoline-4-carbaldehyde is not prominently documented in the scientific literature, its utility became apparent with the rise of targeted therapies, particularly in the field of oncology. The development of potent and selective PARP-1 inhibitors, such as NMS-P118, highlighted the importance of the 3-oxoisoindoline-4-carboxamide scaffold.[2][3] This carboxamide is readily derived from the corresponding carbaldehyde, positioning 3-Oxoisoindoline-4-carbaldehyde as a crucial precursor.

Plausible Synthetic Routes to 3-Oxoisoindoline-4-carbaldehyde

Based on established organic chemistry principles and the known reactivity of related compounds, several logical synthetic pathways to 3-Oxoisoindoline-4-carbaldehyde can be proposed. A highly plausible route involves the cyclization of a suitably substituted benzene derivative, such as 2-cyano-3-methylbenzoic acid or a related compound.

Proposed Synthetic Workflow:

Caption: A plausible synthetic route to 3-Oxoisoindoline-4-carbaldehyde.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Methylisoindolin-1-one

-

To a solution of 2-cyano-3-methylbenzoic acid in an appropriate solvent (e.g., THF), add a suitable activating agent (e.g., oxalyl chloride) to form the acid chloride.

-

Carefully add a source of ammonia (e.g., ammonium hydroxide) to the reaction mixture to form 2-cyano-3-methylbenzamide.

-

The resulting amide can then be subjected to a reduction of the nitrile group (e.g., using catalytic hydrogenation) followed by intramolecular cyclization to yield 4-methylisoindolin-1-one.

Step 2: Oxidation to 3-Oxoisoindoline-4-carbaldehyde

-

The methyl group of 4-methylisoindolin-1-one can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

The resulting 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can then be reduced to the corresponding alcohol.

-

Finally, selective oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent (e.g., manganese dioxide or PCC) would yield the target compound, 3-Oxoisoindoline-4-carbaldehyde.

Note: This is a representative, hypothetical protocol. The actual experimental conditions would require optimization.

The Pivotal Role in the Synthesis of PARP-1 Inhibitors: The Case of NMS-P118

The true significance of 3-Oxoisoindoline-4-carbaldehyde is exemplified by its role as a precursor to the highly selective PARP-1 inhibitor, NMS-P118 (2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide).[2][3] The synthesis of this complex molecule relies on the pre-functionalized isoindolinone core, where the 4-carboxamide group is essential for its potent inhibitory activity.

Table 1: Key Intermediates in the Synthesis of NMS-P118

| Intermediate | Structure | Role in Synthesis |

| 6-Fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid |  (Structure not available in search results) (Structure not available in search results) | Direct precursor to the corresponding carboxamide. |

| 6-Fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide |  (Structure not available in search results) (Structure not available in search results) | Core scaffold for the attachment of the piperidine side chain. |

| NMS-P118 | 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide | The final, highly potent, and selective PARP-1 inhibitor.[2][3] |

The synthetic strategy for NMS-P118 involves the coupling of the pre-formed 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide with the appropriate piperidine derivative. The 4-carboxamide group is crucial for the molecule's interaction with the active site of the PARP-1 enzyme.

Signaling Pathway and Mechanism of Action:

Caption: Mechanism of action of PARP-1 inhibitors derived from the 3-oxoisoindoline scaffold.

Conclusion and Future Perspectives

The history of 3-Oxoisoindoline-4-carbaldehyde is a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may not be a singular, celebrated event, its importance has been firmly established through its application as a key building block for life-saving medicines. The continued exploration of isoindolinone chemistry, driven by the need for novel therapeutics, will undoubtedly lead to the development of even more sophisticated synthetic routes and the discovery of new applications for this versatile scaffold. For researchers in the pharmaceutical sciences, a deep understanding of the synthesis and reactivity of intermediates like 3-Oxoisoindoline-4-carbaldehyde is paramount for the successful design and development of the next generation of targeted therapies.

References

[1] Brückner, R. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2236–2286. [4] A review of the synthesis of isoindolinones can be found at the Organic Chemistry Portal. ([Link]) [2] Papeo, G., Posteri, H., Borghi, D., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875–6898. [Link] [3] Papeo, G., Posteri, H., Borghi, D., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. PubMed, 26258413. [Link]

Sources

- 1. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Oxoisoindoline-4-carbaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and an analysis of expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. While a complete set of publicly available experimental spectra for this specific molecule is not available at the time of publication, this guide synthesizes data from closely related isoindolinone and carbaldehyde derivatives to provide a robust predictive analysis of its spectroscopic properties.

Introduction: The Significance of 3-Oxoisoindoline-4-carbaldehyde

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The addition of a reactive carbaldehyde group at the 4-position of the 3-oxoisoindoline core, as in 3-Oxoisoindoline-4-carbaldehyde, creates a versatile intermediate for the synthesis of more complex molecular architectures. Understanding the precise structure and electronic properties of this molecule is paramount for its effective utilization in synthetic chemistry. Spectroscopic analysis provides the necessary tools for this detailed molecular characterization.[2]

This guide will delve into the primary spectroscopic techniques used to elucidate the structure of 3-Oxoisoindoline-4-carbaldehyde, providing both the "how" and the "why" behind the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For 3-Oxoisoindoline-4-carbaldehyde, ¹H and ¹³C NMR are indispensable for confirming its structure.

Theoretical Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the precise frequency required for this transition (the chemical shift) is highly dependent on the local electronic environment of the nucleus.[3] This sensitivity to the chemical environment allows us to differentiate between the various protons and carbons within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously executed experimental protocol is crucial for obtaining high-quality, interpretable NMR spectra.

Step-by-Step Protocol:

-

Solvent Selection: The choice of a deuterated solvent is the first critical step. The ideal solvent should completely dissolve the sample, be chemically inert, and have residual solvent signals that do not overlap with analyte signals. For 3-Oxoisoindoline-4-carbaldehyde, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity, capable of dissolving the polar isoindolinone structure. Chloroform-d (CDCl₃) could also be considered.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Oxoisoindoline-4-carbaldehyde.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of 3-Oxoisoindoline-4-carbaldehyde and data from analogous compounds, the following ¹H NMR spectrum in DMSO-d₆ is anticipated:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its position on the aromatic ring. |

| ~8.5 | Singlet | 1H | Amide proton (-NH) | The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole effects of the nitrogen atom. |

| ~7.8-8.0 | Multiplet | 3H | Aromatic protons | The aromatic protons will be in the downfield region, with their exact chemical shifts and coupling patterns determined by the electronic effects of the lactam and aldehyde groups. |

| ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) | The methylene protons of the isoindolinone ring are adjacent to the nitrogen atom and the aromatic ring, placing them in this region. |

Diagram: Predicted ¹H NMR Correlations

Caption: Predicted ¹H NMR spectral regions for 3-Oxoisoindoline-4-carbaldehyde.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |

| ~168 | Lactam Carbonyl (C=O) | The amide carbonyl carbon is also significantly deshielded, though typically upfield from the aldehyde carbonyl. |

| ~125-145 | Aromatic Carbons | The six aromatic carbons will appear in this range, with quaternary carbons often showing lower intensity. |

| ~45 | Methylene Carbon (-CH₂-) | The methylene carbon, being attached to a nitrogen atom, will be in the aliphatic region but shifted downfield. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[2]

Experimental Protocol: Acquiring an FTIR Spectrum

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 3-Oxoisoindoline-4-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

Predicted IR Spectral Data and Interpretation

The IR spectrum of 3-Oxoisoindoline-4-carbaldehyde is expected to show characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3200 | Medium, Broad | N-H Stretch | Amide |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2850, ~2750 | Medium to Weak | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1710 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1680 | Strong | C=O Stretch | Lactam Carbonyl |

| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Ring |

Diagram: Experimental Workflow for FTIR Analysis

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For 3-Oxoisoindoline-4-carbaldehyde, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition.

Theoretical Principles of Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 3-Oxoisoindoline-4-carbaldehyde.[4] In ESI, a liquid sample is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases, eventually leading to the ejection of gas-phase ions.[4] A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation.

Experimental Protocol: Acquiring an ESI-MS Spectrum

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of 3-Oxoisoindoline-4-carbaldehyde (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode.

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Predicted Mass Spectrum Data and Interpretation

The molecular formula of 3-Oxoisoindoline-4-carbaldehyde is C₉H₇NO₂. The expected exact mass can be calculated as follows:

-

(9 x 12.000000) + (7 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 161.047678 u

In a positive ion ESI-MS experiment, the primary ion observed would be the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z |

| [M+H]⁺ | 162.055503 |

The detection of an ion with this exact mass-to-charge ratio by HRMS would provide strong evidence for the elemental composition of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light.[2] This technique is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in 3-Oxoisoindoline-4-carbaldehyde.

Experimental Protocol: Acquiring a UV-Vis Spectrum

Step-by-Step Protocol:

-

Solvent Selection: Choose a UV-transparent solvent that dissolves the sample well. Ethanol or methanol are common choices.

-

Sample Preparation:

-

Prepare a stock solution of 3-Oxoisoindoline-4-carbaldehyde of a known concentration.

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the chosen solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Record the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.

-

Predicted UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of 3-Oxoisoindoline-4-carbaldehyde is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

| Predicted λ_max (nm) | Transition Type | Chromophore |

| ~250-280 | π → π | Benzene ring |

| ~300-330 | n → π | Carbonyl groups |

The exact positions and intensities of these bands will be influenced by the solvent polarity.

Conclusion

The spectroscopic characterization of 3-Oxoisoindoline-4-carbaldehyde is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. While publicly available experimental data for this specific molecule is limited, a thorough understanding of spectroscopic principles and data from related compounds allows for a robust prediction of its spectral properties. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to confidently acquire and interpret the spectroscopic data for this and similar molecules, thereby facilitating its application in the advancement of chemical and pharmaceutical research.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Reddy, T. J., et al. (n.d.). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. National Institutes of Health. Retrieved from [Link]

-

Luo, F.-T., & Chen, C.-H. (2001). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND. Semantic Scholar. Retrieved from [Link]

-

Ines, C., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry. Retrieved from [Link]

-

Akocak, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved from [Link]

-

Tan, A., & Kizilkaya, S. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]

-

Unknown Author. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. Retrieved from [Link]

-

Unknown Author. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. RSC. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024). Retrieved from [Link]

-

Chen, J., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.

-

ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... Retrieved from [Link]

-

ResearchGate. (n.d.). General formula of isoindolin-1-one derivatives (1), isoindolin-1-one carboxylates (2) and isoindolin-1-one phosphonates (3). Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US8765972B2 - 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition.

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US8158653B2 - Pharmaceutical compositions of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-amino isoindoline.

- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.

- Google Patents. (n.d.). WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

-

Siwek, A., et al. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Retrieved from [Link]

-

Unknown Author. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Thieme. Retrieved from [Link]

-

Nguyen, T. B., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Retrieved from [Link]

-

Yilmaz, I., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

MDPI. (n.d.). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial ¹H (blue) and ¹³C NMR (red) spectral data of compound 3 a.. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carboxin. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Retrieved from [Link]

Sources

Physical and chemical properties of 3-Oxoisoindoline-4-carbaldehyde

An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde

Abstract: This guide provides a comprehensive technical overview of 3-Oxoisoindoline-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this document synthesizes available information with established principles of organic chemistry to offer insights into its physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications. Methodologies for its synthesis, purification, and characterization are proposed based on analogous structures, providing a foundational resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

3-Oxoisoindoline-4-carbaldehyde (CAS No. 771-08-4) is a bifunctional organic molecule featuring a fused bicyclic isoindolinone core substituted with a carbaldehyde group. The isoindolinone moiety is a lactam, a cyclic amide, embedded within a dihydroisoindole system. The aldehyde group at the 4-position of the aromatic ring introduces a key reactive site for synthetic transformations.

The interplay between the electron-withdrawing nature of the lactam and aldehyde functionalities and the aromatic system dictates the molecule's overall electronic properties and reactivity.

Table 1: Core Physicochemical Properties of 3-Oxoisoindoline-4-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 771-08-4 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4] |

| Molecular Weight | 161.16 g/mol | [1][2][4] |

| Melting Point | 211-215 °C | [3] |

| Boiling Point | 489.0±45.0 °C (Predicted) | [3] |

| Density | 1.313±0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.53±0.20 (Predicted) | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Proposed Synthesis and Characterization Workflow

The synthesis of 3-substituted isoindolinones is a well-established area of organic chemistry.[5][6][7] A plausible and efficient route to 3-Oxoisoindoline-4-carbaldehyde could involve a multi-step sequence starting from readily available precursors, followed by a robust analytical workflow to ensure purity and structural integrity.

Proposed Synthetic Pathway

A common strategy for constructing the isoindolinone core involves the cyclization of a suitably substituted benzoic acid derivative.[5] For this specific target, a reductive amidation/cyclization of 2,3-diformylbenzoic acid or a related precursor could be a viable approach.

Caption: Proposed workflow for synthesis and characterization.

Step-by-Step Analytical Protocol

-

Reaction Monitoring: The progress of the synthesis is monitored by Thin-Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product.

-

Purification: The crude product is purified using silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the desired product from impurities.

-

Structural Confirmation:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula (C₉H₇NO₂) by providing a highly accurate mass-to-charge ratio.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure.[8][9] The spectra provide information on the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[9][10][11]

-

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, the expected spectroscopic data can be reliably predicted based on its functional groups and the analysis of similar structures.[12][13][14]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak in the downfield region, typically around δ 9.9-10.1 ppm.[12][13]- Aromatic Protons (Ar-H): Multiple signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting coupling patterns consistent with a tri-substituted benzene ring.- Lactam N-H: A broad singlet, typically around δ 8.0-9.0 ppm.- Methylene Protons (CH₂): A singlet corresponding to the two protons of the CH₂ group in the isoindolinone ring, likely around δ 4.0-5.0 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, expected around δ 185-195 ppm.[12]- Lactam Carbonyl (C=O): A signal around δ 165-175 ppm.[10]- Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm.- Methylene Carbon (CH₂): A signal in the aliphatic region, likely around δ 45-55 ppm. |

| IR (cm⁻¹) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- Aldehyde C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹.[10]- Lactam C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

Chemical Reactivity and Stability

The chemical behavior of 3-Oxoisoindoline-4-carbaldehyde is governed by its three primary functional components: the aromatic aldehyde, the lactam, and the benzene ring.

Reactivity of the Aldehyde Group

The aromatic aldehyde group is a versatile handle for a wide array of chemical transformations. However, aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[15][16][17] This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon.[18][19]

-

Nucleophilic Addition: It can undergo reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield secondary amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene is possible using phosphorus ylides.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

Reactivity of the Isoindolinone Core

The isoindolinone lactam is relatively stable but can undergo specific reactions.

-

N-Alkylation/Arylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or arylated.

-

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring, yielding an amino acid derivative.

-

Oxidation: The benzylic methylene group (C-H adjacent to the aromatic ring and nitrogen) can be susceptible to oxidation under certain conditions, potentially leading to the corresponding imide (phthalimide).[20]

-

Amidoalkylation: The lactam can participate in amidoalkylation reactions, particularly if a hydroxyl group is present at the 3-position, allowing for the introduction of various nucleophiles.[21][22]

Caption: Key reactive sites and potential transformations.

Applications in Research and Drug Discovery

The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[7][23] Derivatives have shown a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[23][24]

-

Drug Scaffolding: The bifunctional nature of 3-Oxoisoindoline-4-carbaldehyde makes it an excellent starting point for library synthesis. The aldehyde can be functionalized to introduce diverse pharmacophores, while the isoindolinone core provides a rigid framework for binding to biological targets.

-

Molecular Probes: The molecule can be used to synthesize fluorescent probes or affinity labels by attaching reporter groups to the aldehyde or nitrogen positions.

-

Precursor for Fused Heterocycles: The reactive aldehyde group can participate in intramolecular cyclization reactions to build more complex, polycyclic heterocyclic systems, which are of great interest in drug discovery.

The isoindolinone core is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, which are used to treat multiple myeloma.[23] This highlights the therapeutic potential of novel derivatives built from scaffolds like 3-Oxoisoindoline-4-carbaldehyde.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

-

Hazard Statements: Based on data for similar aromatic aldehydes, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][25]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place, away from oxidizing agents. The recommended storage temperature is 2-8°C.[2]

References

-

Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. Retrieved December 12, 2024, from [Link]

-

Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians. (2025, March 4). askIITians. Retrieved December 12, 2024, from [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved December 12, 2024, from [Link]

-

Aromatic Aldehyde Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved December 12, 2024, from [Link]

-

Oxidation of lactams and hydroxylactams in the isoindolinone series. (n.d.). American Chemical Society. Retrieved December 12, 2024, from [Link]

-

(A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. (n.d.). Infinity Learn. Retrieved December 12, 2024, from [Link]

-

Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. (2019, November 19). National Institutes of Health. Retrieved December 12, 2024, from [Link]

-

Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. (n.d.). ACS Publications. Retrieved December 12, 2024, from [Link]

-

Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024, November 22). National Institutes of Health. Retrieved December 12, 2024, from [Link]

-

Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. (2025, September 8). Filo. Retrieved December 12, 2024, from [Link]

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2024, from [Link]

-

Synthesis of 3-oxoisoindoline-1-carboxamides 16. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025, August 6). ScienceDirect. Retrieved December 12, 2024, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2024, from [Link]

-

Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. (2022, June 14). ACS Publications. Retrieved December 12, 2024, from [Link]

-

3-(1-Oxoisoindolin-4-yl)benzaldehyde. (n.d.). PubChem @ NIH. Retrieved December 12, 2024, from [Link]

-

Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (n.d.). National Institutes of Health. Retrieved December 12, 2024, from [Link]

-

Strategies for the construction of 3-oxoisoindolin-1-carboxamides. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved December 12, 2024, from [Link]

-

(PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016, August 20). ResearchGate. Retrieved December 12, 2024, from [Link]

-

3-Substituted isoindolin-1-ones and their pharmaceutical applications. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Retrieved December 12, 2024, from [Link]

-

1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ? (2019, March 6). ResearchGate. Retrieved December 12, 2024, from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2024, from [Link]

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved December 12, 2024, from [Link]

-

Pyridine-4-carbaldehyde. (n.d.). Wikipedia. Retrieved December 12, 2024, from [Link]

-

Isoquinoline-3-carboxaldehyde. (n.d.). PubChem @ NIH. Retrieved December 12, 2024, from [Link]

-

Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. (n.d.). National Institutes of Health. Retrieved December 12, 2024, from [Link]

-

Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). National Institutes of Health. Retrieved December 12, 2024, from [Link]

Sources

- 1. 771-08-4 | 3-Oxoisoindoline-4-carbaldehyde - Moldb [moldb.com]

- 2. 771-08-4|3-Oxoisoindoline-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 3-OXO-1,3-DIHYDRO-ISOINDOLE-4-CARBALDEHYDE | 771-08-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 16. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 17. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. fiveable.me [fiveable.me]

- 20. Oxidation of lactams and hydroxylactams in the isoindolinone series - American Chemical Society [acs.digitellinc.com]

- 21. Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones† - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxoisoindoline-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents a thorough analysis of its synthesis, physicochemical properties, and reactivity. Particular emphasis is placed on its emerging role as a versatile scaffold in the design and development of novel therapeutic agents. This guide serves as an essential resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this compound in the synthesis of complex bioactive molecules.

Chemical Identity and Nomenclature

3-Oxoisoindoline-4-carbaldehyde is a bifunctional aromatic compound featuring a fused γ-lactam (isoindolinone) ring system and an aldehyde group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

-

Systematic IUPAC Name: 3-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

-

Common Synonym: 3-Oxoisoindoline-4-carbaldehyde

-

CAS Number: 771-08-4[1]

-

Molecular Formula: C₉H₇NO₂

-

Molecular Weight: 161.16 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in common organic solvents such as DMSO and DMF | Inferred from typical properties of similar compounds |

Synthesis and Mechanistic Considerations

The synthesis of 3-Oxoisoindoline-4-carbaldehyde is a critical aspect for its utilization. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be strategically approached through established methodologies for constructing the isoindolinone core and introducing the ortho-formyl group. A plausible and efficient synthetic strategy involves the cyclization of a suitably substituted benzonitrile derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the isoindolinone ring to reveal a key starting material, 2-cyanobenzaldehyde or a related precursor. The aldehyde and cyano groups in close proximity are primed for a cyclization reaction to form the γ-lactam ring.

Caption: Retrosynthetic pathways for 3-Oxoisoindoline-4-carbaldehyde.

Proposed Synthetic Protocol from 2-Cyanobenzaldehyde